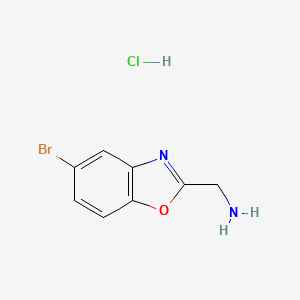

(5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(5-bromo-1,3-benzoxazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O.ClH/c9-5-1-2-7-6(3-5)11-8(4-10)12-7;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKFHVJDUXTNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(O2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Pharmacokinetic profiling of (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

An In-Depth Technical Guide to the Pharmacokinetic Profiling of (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

Introduction

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is a rigorous and complex process. Central to this journey is the comprehensive characterization of its pharmacokinetic (PK) profile. Pharmacokinetics, often described as what the body does to a drug, encompasses the study of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2][3] A thorough understanding of these processes is paramount for selecting viable drug candidates, designing effective dosing regimens, and ensuring patient safety.[4][5]

This guide provides a detailed, technically-grounded framework for the complete pharmacokinetic profiling of a novel benzoxazole derivative, (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride. As specific experimental data for this compound is not publicly available, this document serves as a comprehensive strategic plan. It outlines the logical progression of studies, from foundational physicochemical assessments and high-throughput in vitro ADME assays to definitive in vivo animal studies and advanced data modeling. The methodologies described herein are aligned with industry best practices and regulatory expectations, providing a robust roadmap for researchers, scientists, and drug development professionals.

Part 1: Foundational Physicochemical Characterization

Before delving into biological assays, a fundamental understanding of the compound's intrinsic physicochemical properties is essential. These properties govern the compound's behavior in biological systems and can significantly impact its formulation, absorption, and distribution. Early characterization allows for the early identification of potential liabilities and informs the design of subsequent ADME studies.[6]

Key physicochemical assays include:

-

Aqueous Solubility: Assessed under both kinetic and thermodynamic conditions to determine the compound's dissolution characteristics in physiological fluids. Poor solubility can be a major impediment to oral absorption.

-

Lipophilicity (LogD/LogP): Measures the compound's partitioning between an aqueous and an organic phase, which influences its ability to cross biological membranes.

-

Chemical Stability: Evaluated in various buffers (pH 1.2, 6.8, 7.4) to assess degradation in environments mimicking the gastrointestinal tract and systemic circulation.

Table 1: Hypothetical Physicochemical Profile of (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

| Parameter | Assay Type | Result | Implication |

| Solubility | Kinetic (pH 7.4) | 45 µM | Moderate solubility; may require formulation enhancement for oral dosing. |

| Thermodynamic (pH 7.4) | 30 µM | Confirms solubility is not a major liability but needs consideration. | |

| Lipophilicity | LogD (pH 7.4) | 2.8 | Optimal range for membrane permeability and oral absorption. |

| Stability | Chemical (pH 1.2, 24h) | >95% Remaining | Stable in acidic conditions, suggesting stability in the stomach. |

| Chemical (pH 7.4, 24h) | >98% Remaining | Stable at physiological pH, suitable for IV and oral administration. |

Part 2: In Vitro ADME Profiling: The First Look at Biological Fate

In vitro ADME assays are the cornerstone of early drug discovery, offering a time- and cost-effective means to screen and rank compounds before committing to resource-intensive in vivo studies.[7][8][9] These assays provide critical insights into a compound's potential for oral absorption, metabolic clearance, and distribution.

Absorption: Caco-2 Permeability Assay

To predict the oral absorption of a drug, its ability to permeate the intestinal epithelium must be evaluated. The Caco-2 permeability assay is the industry's gold-standard in vitro model for this purpose. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters.

The bidirectional assay measures permeability in both the apical-to-basolateral (A-B) direction, simulating absorption into the bloodstream, and the basolateral-to-apical (B-A) direction, which indicates active efflux back into the intestinal lumen.

Experimental Protocol: Bidirectional Caco-2 Permeability

-

Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for full differentiation and monolayer formation.

-

Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicative of a confluent, intact barrier.

-

Dosing Solution Preparation: Prepare a dosing solution of (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

A-B Permeability:

-

Add the dosing solution to the apical (A) chamber.

-

Add fresh transport buffer to the basolateral (B) chamber.

-

Incubate at 37°C with gentle shaking.

-

Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

-

-

B-A Permeability:

-

Add the dosing solution to the basolateral (B) chamber.

-

Add fresh transport buffer to the apical (A) chamber.

-

Incubate under the same conditions.

-

Collect samples from the apical chamber at the same time points.

-

-

Quantification: Analyze the concentration of the compound in all collected samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for each direction and determine the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

Caption: Metabolic Stability Assay Workflow.

Table 3: Hypothetical Metabolic Stability Data

| Species | System | t½ (min) | CLint (µL/min/mg protein or 10⁶ cells) | Predicted Hepatic Clearance |

| Human | Microsomes | 45 | 15.4 | Moderate |

| Hepatocytes | 38 | 18.2 | Moderate | |

| Rat | Microsomes | 25 | 27.7 | High |

| Hepatocytes | 21 | 33.0 | High | |

| Verapamil (High CL) | Human Microsomes | < 10 | > 69.3 | High |

| Carbamazepine (Low CL) | Human Microsomes | > 120 | < 5.8 | Low |

Distribution: Plasma Protein Binding (PPB)

Once a drug enters the systemic circulation, it can bind to plasma proteins. It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to be metabolized and excreted. Therefore, determining the extent of PPB is crucial for interpreting PK and pharmacodynamic (PD) data. The Rapid Equilibrium Dialysis (RED) method is a widely accepted assay for this purpose.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Device Preparation: Use a RED device, which consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.

-

Sample Preparation: Add plasma (e.g., human, rat) spiked with the test compound (e.g., 1 µM) to one chamber. Add buffer (PBS, pH 7.4) to the other chamber.

-

Equilibration: Incubate the device at 37°C with shaking for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

-

Sampling: After incubation, collect aliquots from both the plasma chamber and the buffer chamber.

-

Matrix Matching & Analysis: Combine the plasma sample with buffer and the buffer sample with blank plasma to ensure identical matrix conditions for analysis. Precipitate proteins and analyze the samples by LC-MS/MS.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

Table 4: Hypothetical Plasma Protein Binding Data

| Species | Fraction Unbound (fu) | % Bound | Implication |

| Human | 0.08 | 92% | Moderately high binding. |

| Rat | 0.15 | 85% | Moderate binding. |

| Dog | 0.05 | 95% | High binding. |

| Warfarin (High Binding) | 0.01 | 99% | Very high binding. |

| Metformin (Low Binding) | 0.95 | 5% | Very low binding. |

Part 3: In Vivo Pharmacokinetic Evaluation

While in vitro assays are predictive, in vivo studies are essential to understand how ADME processes are integrated in a complete biological system. [10][11]Rodent models, such as rats or mice, are typically the first species used for in vivo PK studies due to their well-characterized physiology, cost-effectiveness, and established protocols. [12][13][14]

Study Design in Rodent Models

A typical preliminary PK study involves administering the compound to a cohort of animals via both intravenous (IV) and oral (PO) routes.

-

IV Administration: Provides direct entry into the systemic circulation, allowing for the determination of fundamental PK parameters like clearance (CL) and volume of distribution (Vd).

-

PO Administration: Allows for the assessment of oral absorption and the calculation of oral bioavailability (F%).

Key Study Design Components:

-

Animal Model: Sprague-Dawley rats are commonly used.

-

Dosing:

-

IV bolus: e.g., 1 mg/kg via the tail vein.

-

PO gavage: e.g., 10 mg/kg.

-

-

Blood Sampling: Serial blood samples are collected at specific time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) from a cannulated vessel or via sparse sampling.

-

Sample Processing: Blood is processed to plasma and stored at -80°C until analysis.

Bioanalytical Method Validation

The reliability of in vivo PK data is entirely dependent on the quality of the bioanalytical method used to quantify the drug in plasma. Regulatory agencies such as the U.S. FDA and the International Council for Harmonisation (ICH) provide strict guidelines for method validation. [15][16]The ICH M10 guideline is the current global standard. [17][18] A full validation must demonstrate the method's accuracy, precision, selectivity, sensitivity, and stability under the conditions of use.

Caption: Key Parameters for Bioanalytical Method Validation.

Table 5: Summary of FDA/ICH M10 Acceptance Criteria for Bioanalytical Method Validation

| Parameter | Acceptance Criteria |

| Accuracy | Mean concentration should be within ±15% of nominal (±20% at LLOQ). |

| Precision | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |

| Selectivity | No significant interfering peaks at the retention time of the analyte. |

| Lower Limit of Quantification (LLOQ) | Must be quantifiable with acceptable accuracy and precision (±20%). |

| Stability (e.g., Freeze-Thaw, Bench-Top) | Mean concentration should be within ±15% of nominal concentration. |

Part 4: Pharmacokinetic Data Analysis and Modeling

Once validated plasma concentration-time data are obtained, they are analyzed to derive key PK parameters that describe the compound's behavior.

Non-Compartmental Analysis (NCA)

NCA is a direct, model-independent method used to summarize the exposure profile of a drug. [19][20]It is the standard approach for initial PK data analysis in preclinical and early clinical studies. Industry-standard software such as Certara's Phoenix® is widely used for NCA. [21][22][23] Key NCA Parameters:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time at which Cmax is observed.

-

AUC (Area Under the Curve): Total drug exposure over time.

-

t½ (Half-life): Time required for the plasma concentration to decrease by half.

-

CL (Clearance): Volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): Apparent volume into which the drug distributes.

-

F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation.

Table 6: Hypothetical Rat Pharmacokinetic Parameters for (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |

| Cmax (ng/mL) | 150 (at 5 min) | 450 |

| Tmax (h) | - | 1.0 |

| AUC₀-inf (ng·h/mL) | 350 | 1575 |

| t½ (h) | 4.5 | 4.7 |

| CL (mL/min/kg) | 47.6 | - |

| Vd (L/kg) | 18.3 | - |

| Oral Bioavailability (F%) | - | 45% |

Calculation for F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Advanced Pharmacokinetic Modeling

While NCA provides essential summary parameters, more sophisticated modeling approaches can offer deeper mechanistic insights. [24][25]

-

Compartmental Modeling: Describes the body as a series of interconnected compartments, allowing for the simulation of drug concentration profiles under different dosing scenarios.

-

Physiologically-Based Pharmacokinetic (PBPK) Modeling: Integrates in vitro ADME data with system-specific physiological data (e.g., organ blood flow, tissue volumes) to simulate drug disposition in different species and populations. [26]Software like Simulations Plus's GastroPlus® is a leader in this field. [27][28][29]PBPK models are invaluable for predicting human PK from preclinical data and exploring potential drug-drug interactions.

Caption: Integrated Pharmacokinetic Profiling Strategy.

Conclusion

The pharmacokinetic profiling of a novel compound like (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is a systematic, multi-faceted endeavor. It begins with an understanding of the molecule's fundamental physicochemical properties and progresses through a carefully selected suite of in vitro ADME assays that predict its biological behavior. These early data not only facilitate the selection of candidates with favorable drug-like properties but also guide the design of definitive in vivo studies.

The data generated from well-designed rodent PK studies, quantified using rigorously validated bioanalytical methods, provides a holistic view of the compound's disposition in a living system. Finally, the integration of all this information through non-compartmental analysis and advanced PBPK modeling allows for the robust characterization of the compound and, most importantly, the confident prediction of its pharmacokinetic profile in humans. This integrated approach is fundamental to modern drug development, mitigating risk and accelerating the delivery of safe and effective medicines. [26]

References

- Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from https://www.creative-biolabs.com/dmpk/rodent-in-vivo-pk-service.htm

- WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. Retrieved from https://labtesting.wuxiapptec.com/dmpk/rodent-pk-studies/

- Infinix Bio. (2026, January 23). Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. Retrieved from https://infinixbio.com/understanding-the-role-of-adme-studies-in-preclinical-research-key-insights-for-drug-development/

- WuXi AppTec. (n.d.). Rodent PK Study - DMPK. Retrieved from https://labtesting.wuxiapptec.com/dmpk/rodent-pk-study/

- Certara. (n.d.). Phoenix® PK/PD Platform | PK/PD Analysis & Modeling. Retrieved from https://www.certara.

- Selvita. (n.d.). In Vitro ADME. Retrieved from https://selvita.com/drug-discovery-services/adme-dmpk/in-vitro-adme/

- WuXi AppTec. (n.d.). Rodent Pharmacokinetics. Retrieved from https://labtesting.wuxiapptec.com/dmpk/rodent-pharmacokinetics/

- Tebubio. (2023, April 27). What is the role of ADME in drug discovery?. Retrieved from https://www.tebubio.com/blog/what-is-the-role-of-adme-in-drug-discovery/

- Anonymous. (2025, February 12). Analysis Methods of Pharmacokinetic Data: Model and Model-Independent Approaches. Retrieved from https://www.news-medical.net/whitepaper/20240307/Analysis-Methods-of-Pharmacokinetic-Data-Model-and-Model-Independent-Approaches.aspx

- Simulations Plus. (2026, March 3). PBPK Modeling and Simulation | PBPK Consulting Services. Retrieved from https://www.

- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from https://www.creative-biolabs.com/dmpk/comprehensive-guide-to-in-vitro-adme-studies-in-drug-discovery.htm

- Anonymous. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from https://www.bioagilytix.

- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from https://axispharm.com/dmpk-assay-services/microsomal-stability-assay-protocol/

- Lab Manager. (2017, October 2). Certara Launches Version 8.0 of its Industry-leading Phoenix® PK/PD Modeling and Simulation Software for Drug Development Scientists. Retrieved from https://www.labmanager.com/product-news/certara-launches-version-8-0-of-its-industry-leading-phoenix-pk-pd-modeling-and-simulation-software-for-drug-development-scientists-21110

- Dedicated Freight Handlers. (2026, March 14). What is the Role of ADME in Drug Candidate Selection?. Retrieved from https://dedicatedfreighthandlers.

- Thermo Fisher Scientific. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from https://www.thermofisher.com/blog/connectedlab/the-role-of-adme-toxicology-studies-in-drug-discovery-development/

- Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from https://www.outsourcedpharma.

- AKT Health. (2022, September 20). How Certara's Phoenix WinNonlin Software used for PK/PD Analysis. Retrieved from https://www.akthealth.com/blog/how-certaras-phoenix-winnolin-software-used-for-pk-pd-analysis

- Simulations Plus. (n.d.). PBPKPlus Module: Industry-Leading PBPK & IVIVE Modeling. Retrieved from https://www.simulations-plus.com/software/gastroplus/pbpkplus-module/

- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from https://www.thermofisher.

- Simulations Plus. (2026, February 11). Physiologically Based Pharmacokinetic (PBPK) Software. Retrieved from https://www.

- Certara. (2026, January 5). Explore Smarter, Faster PK/PD with Phoenix. Retrieved from https://www.certara.com/webinar/explore-smarter-faster-pk-pd-with-phoenix/

- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from https://www.fda.gov/media/163530/download

- Creative Biolabs. (n.d.). In Vivo PK Service. Retrieved from https://www.creative-biolabs.com/dmpk/in-vivo-pk-service.htm

- BioIVT. (2020, April 9). What is ADME and how does it fit into drug development?. Retrieved from https://bioivt.com/blog/what-is-adme-and-how-does-it-fit-into-drug-development

- Certara. (n.d.). Phoenix PK/PD Platform. Retrieved from https://www.certara.com/wp-content/uploads/2023/10/Certara_Phoenix_Brochure_2023.pdf

- APL. (n.d.). PKMP - Pharmacokinetic Modeling Program.

- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from https://www.criver.com/products-services/discovery-services/adme-pk/in-vitro-adme-assays-services

- Nuvisan. (n.d.). In vitro DMPK studies for drug discovery. Retrieved from https://www.nuvisan.com/in-vitro-dmpk-for-discovery/

- WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development. Retrieved from https://labtesting.wuxiapptec.com/a-guide-to-in-vitro-adme-testing-in-drug-development/

- Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Retrieved from https://www.thermofisher.

- Boomer.org. (2024, July 29). Modeling of Pharmacokinetic Data. Retrieved from https://www.boomer.org/c/p4/c25/c2502.html

- Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from https://www.creative-biolabs.com/adc/in-vivo-pk-studies.htm

- Select Science. (n.d.). Creative Biolabs launches integrated preclinical platform to accelerate biotherapeutics development and de-risk IND submission. Retrieved from https://www.selectscience.net/product-news/creative-biolabs-launches-integrated-preclinical-platform-to-accelerate-biotherapeutics-development-and-de-risk-ind-submission/?artID=62098

- BenchChem. (n.d.). Application Notes and Protocols for Determining the Metabolic Stability of GW695634 in Liver Microsomes. Retrieved from https://www.benchchem.com/application-notes/protocol-for-metabolic-stability-of-gw695634-in-liver-microsomes

- U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from https://www.fda.

- protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from https://www.protocols.

- U.S. Food and Drug Administration. (2019, October 25). M10 BIOANALYTICAL METHOD VALIDATION. Retrieved from https://www.fda.

- Journal of Visualized Experiments. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Retrieved from https://www.jove.

- Cusabio. (2024, July 18). Pharmacokinetic Modelling: Choosing the Right PK Model in Drug Development. Retrieved from https://www.cusabio.com/pharmacokinetic-modelling-choosing-the-right-pk-model-in-drug-development.html

- Simulations Plus. (2026, March 4). Simulations Plus at TD Cowen Conference: AI Integration and Growth Prospects. Retrieved from https://www.simulations-plus.

- Cusabio. (n.d.). What Is Compartment Modelling in Pharmacokinetics?. Retrieved from https://www.cusabio.com/what-is-compartment-modelling-in-pharmacokinetics.html

- BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from https://www.bioduro-sundia.com/adme-microsomal-stability-assay/

- MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from https://www.mttlab.com/services/microsomal-stability-assay/

- ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. Retrieved from https://www.researchgate.

- Mattek. (n.d.). Metabolic Stability. Retrieved from https://www.mattek.com/products/hurel/metabolic-stability/

- YouTube. (2025, September 23). GastroPlus® X.2 Easier. Faster. More Powerful Than Ever.. Retrieved from https://www.youtube.

- Creative Biolabs. (n.d.). In Vivo Non-Clinical Studies. Retrieved from https://www.creative-biolabs.com/biosimilar/in-vivo-non-clinical-studies.htm

- WuXi Biology. (n.d.). Pharmacology Studies. Retrieved from https://wuxibiologics.com/pharmacology-studies/

- WuXi AppTec. (n.d.). WuXi AppTec's Integrated Drug Development Services. Retrieved from https://www.wuxiapptec.

Sources

- 1. infinixbio.com [infinixbio.com]

- 2. tebubio.com [tebubio.com]

- 3. bioivt.com [bioivt.com]

- 4. dedicatedfreighthandlers.com [dedicatedfreighthandlers.com]

- 5. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 6. criver.com [criver.com]

- 7. selvita.com [selvita.com]

- 8. nuvisan.com [nuvisan.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 11. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]

- 12. Rodent In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Rodent PK Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 17. fda.gov [fda.gov]

- 18. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 19. jove.com [jove.com]

- 20. biopharmaservices.com [biopharmaservices.com]

- 21. certara.com [certara.com]

- 22. How Certara's Phoenix WinNonlin Software used for PK/PD Analysis - AKT Health Blog [blog.akthealth.com]

- 23. certara.com [certara.com]

- 24. boomer.org [boomer.org]

- 25. cusabio.com [cusabio.com]

- 26. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 27. PBPK Modeling and Simulation | PBPK Consulting Services [simulations-plus.com]

- 28. PBPKPlus Module: Industry-Leading PBPK & IVIVE Modeling [simulations-plus.com]

- 29. Physiologically Based Pharmacokinetic (PBPK) Software - Simulations Plus [simulations-plus.com]

Strategic Amide Coupling of (5-Bromo-1,3-benzoxazol-2-yl)methanamine: Reagent Selection, Mechanistic Insights, and Optimized Protocols

An Application Guide for Medicinal Chemists

Prepared by the Senior Application Science Team

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for performing amide coupling reactions using (5-Bromo-1,3-benzoxazol-2-yl)methanamine. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, and its successful functionalization via amide bond formation is critical for library synthesis and lead optimization. This document moves beyond simple protocols to explain the underlying chemical principles governing reagent selection, reaction mechanisms, and optimization strategies. We present detailed, validated protocols for two robust coupling methodologies—EDC/HOBt and HATU—and offer insights into troubleshooting and purification to ensure reproducible, high-yield synthesis.

Introduction: The Significance of the Amide Bond and the Benzoxazole Scaffold

The amide bond is arguably the most important functional group in medicinal chemistry, forming the backbone of peptides and appearing in a vast number of blockbuster drugs.[1] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is a cornerstone reaction in drug discovery.[1][2] However, the direct condensation of these two functional groups is kinetically slow and requires high temperatures, necessitating the use of "coupling reagents" to activate the carboxylic acid.

The substrate of interest, (5-Bromo-1,3-benzoxazol-2-yl)methanamine, presents a unique profile. The benzoxazole ring is an electron-withdrawing system, which can influence the reactivity of appended functional groups. However, the primary amine is separated from the heterocyclic core by a methylene (-CH2-) spacer. This structural feature mitigates the electronic deactivation, rendering the amine sufficiently nucleophilic for standard coupling reactions, unlike directly attached 2-aminobenzoxazoles which can be significantly less reactive.[3] The bromo-substituent provides a valuable synthetic handle for subsequent cross-coupling reactions, further enhancing the utility of this building block.

The Chemist's Crossroads: Selecting the Optimal Coupling Reagent

The success of an amide coupling reaction hinges on the judicious selection of the activation agent. The choice is dictated by factors such as substrate sterics, the electronic nature of the coupling partners, the risk of epimerization in chiral acids, and practical considerations like cost and byproduct removal.[4] We will focus on two of the most reliable and widely adopted systems: the carbodiimide-based EDC/HOBt method and the uronium salt-based HATU method.

The Workhorse: EDC and HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4][5] This intermediate can then be attacked by the amine to form the desired amide.

However, the O-acylisourea is unstable and prone to two undesirable pathways:

-

Racemization: If the carboxylic acid has a chiral center at the α-position, this intermediate can lead to loss of stereochemical integrity.

-

N-Acylurea Formation: An intramolecular rearrangement can occur, forming a stable N-acylurea byproduct that does not lead to the amide product and can be difficult to remove.[5]

To circumvent these issues, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-ester.[4][5] This active ester is more stable than the O-acylisourea, suppressing racemization, and is highly reactive towards the amine, ensuring efficient amide bond formation. A key advantage of using EDC is that its corresponding urea byproduct is water-soluble, facilitating its removal during aqueous workup.[5]

The Powerhouse: HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium-based coupling reagent renowned for its high efficiency and speed.[6] It is particularly effective for coupling sterically hindered substrates or less nucleophilic amines where EDC/HOBt might be sluggish.[6]

The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA), followed by attack on the electron-deficient carbon of HATU.[7] This generates a highly reactive O-At activated ester (derived from HOAt, 1-hydroxy-7-azabenzotriazole), which is then readily attacked by the amine to form the amide bond.[7][8] The nitrogen atom in the pyridine ring of the HOAt moiety provides a neighboring group effect, making HATU-derived active esters more reactive than their HOBt-based counterparts.[6]

While highly effective, a common challenge with HATU is the removal of its byproducts, particularly tetramethylurea, which is polar and not water-soluble, often requiring careful column chromatography for complete removal.[8]

The Role of the Base and Solvent

-

Base: A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate needed for the initial activation step, and to scavenge any acidic byproducts (like HCl from EDC hydrochloride) generated during the reaction.[4][7]

-

Solvent: Anhydrous aprotic solvents are standard. Dimethylformamide (DMF) and Dichloromethane (DCM) are excellent choices as they effectively dissolve a wide range of substrates and reagents without participating in the reaction.[4]

Comparative Overview of Coupling Reagents

The table below summarizes the key characteristics of the EDC/HOBt and HATU systems to guide your selection process.

| Feature | EDC / HOBt System | HATU System |

| Reagent Class | Carbodiimide + Additive | Uronium / Aminium Salt |

| Mechanism | Forms an O-acylisourea, trapped as an HOBt-ester.[4] | Forms a highly reactive O-At active ester.[6][7] |

| Advantages | - Cost-effective.- Water-soluble urea byproduct simplifies workup.[5]- Well-established and reliable. | - High reaction rates.- Excellent for sterically hindered substrates.[6]- Low rates of racemization.[6] |

| Disadvantages | - Can be sluggish with difficult substrates.- HOBt has explosive properties in its anhydrous form.[5] | - More expensive.- Byproducts (tetramethylurea) can be difficult to remove.[8]- HOAt byproduct is also potentially explosive.[8] |

| Best For | Routine couplings, scalable synthesis, chiral substrates (with HOBt). | Challenging couplings, hindered amines/acids, rapid library synthesis. |

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the amide coupling of (5-Bromo-1,3-benzoxazol-2-yl)methanamine.

Protocol 1: General Procedure using EDC/HOBt

This protocol is a robust and cost-effective starting point for most coupling reactions with the target amine.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

(5-Bromo-1,3-benzoxazol-2-yl)methanamine (1.0 - 1.1 equiv)

-

EDC·HCl (1.2 - 1.5 equiv)

-

HOBt (1.2 - 1.5 equiv)

-

DIPEA or TEA (2.0 - 3.0 equiv)

-

Anhydrous DMF or DCM (to achieve 0.1 - 0.5 M concentration)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv), (5-Bromo-1,3-benzoxazol-2-yl)methanamine (1.1 equiv), and HOBt (1.2 equiv).

-

Add anhydrous DMF or DCM to dissolve the solids.

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

-

Add DIPEA (2.5 equiv) dropwise to the stirred solution.

-

Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

Workup and Purification:

-

Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

-

Wash the organic layer successively with 5% aqueous citric acid or 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and finally with brine.[4][5]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide.[9]

Protocol 2: High-Efficiency Procedure using HATU

This protocol is recommended for sterically demanding carboxylic acids or when the EDC/HOBt method provides low yields.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

(5-Bromo-1,3-benzoxazol-2-yl)methanamine (1.0 - 1.1 equiv)

-

HATU (1.1 - 1.2 equiv)

-

DIPEA or TEA (2.0 - 3.0 equiv)

-

Anhydrous DMF (to achieve 0.1 - 0.5 M concentration)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

-

Add anhydrous DMF to dissolve the solids.

-

Cool the solution to 0 °C using an ice bath with magnetic stirring.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

-

Add the (5-Bromo-1,3-benzoxazol-2-yl)methanamine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within a few hours.

Workup and Purification:

-

Follow the same aqueous workup procedure as described in Protocol 1.

-

Purification by flash column chromatography is critical to remove the tetramethylurea byproduct.[8] Careful fraction collection guided by TLC is recommended. Many benzoxazole derivatives are yellow or beige crystalline powders, so color is not necessarily an indication of impurity.[9]

Visualization of Key Processes

To better illustrate the experimental design and underlying chemistry, the following diagrams are provided.

Figure 1: A generalized workflow for amide coupling reactions.

Figure 2: Comparative mechanisms of carboxylic acid activation.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | - Insufficiently reactive coupling agent.- Poor quality or wet reagents/solvents.- Steric hindrance on acid or amine. | - Switch from EDC/HOBt to the more potent HATU system.- Ensure all reagents are fresh and solvents are anhydrous.- Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time. |

| Multiple Byproducts | - For EDC, N-acylurea formation due to lack of HOBt.- For HATU, amine reacting with HATU itself. | - Always use HOBt or another additive with EDC.- When using HATU, ensure pre-activation of the acid before adding the amine. |

| Difficulty in Purification | - Contamination with tetramethylurea (from HATU) or dicyclohexylurea (from DCC, if used).- Polar byproducts. | - For HATU reactions, perform multiple washes or triturate the crude product with a solvent like ether to remove some urea byproduct before chromatography.[8]- Ensure thorough aqueous workup to remove water-soluble impurities like EDC-urea and salts. |

References

- BenchChem. (2025).

- BenchChem. (2025).

- Common Organic Chemistry. (n.d.).

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.

- Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.

- Kim Reactor. (2024, April 14).

- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.

- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).

- American Chemical Society. (2008, December 4).

- ResearchGate. (n.d.).

- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015, November 15).

- Green Synthesis, Biological Evaluation of Novel Benzoxazole Deriv

- Organic Chemistry Portal. (n.d.).

- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16).

- World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles: A mini review.

- Which reagent high yield direct amide formation between Carboxylic acids and amines? (2012, November 8).

- Journal of the American Chemical Society. (2015, September 9). CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines.

- Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Deriv

- ResearchGate. (n.d.).

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.

- Journal of Chemical and Pharmaceutical Research. (2012).

- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.

- BenchChem. (2025). Technical Support Center: Functionalization of 5,7-Dichloro-1,3-benzoxazol-2-amine.

- Benzoxazole derivatives: design, synthesis and biological evalu

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. asiaresearchnews.com [asiaresearchnews.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 7. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: HPLC Method Development for the Analysis of (5-Bromo-1,3-benzoxazol-2-yl)methanamine Hydrochloride

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediate Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Abstract & Introduction

(5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride (CAS: 1803588-27-3) is a halogenated benzoxazole derivative. Benzoxazole scaffolds are highly valued in medicinal chemistry due to their diverse pharmacological activities, often serving as core pharmacophores in novel drug development[1].

Chromatographic analysis of this compound presents a unique set of challenges. The molecule features a highly polar primary amine group, a hydrophobic brominated aromatic ring, and exists as a hydrochloride salt. Standard reversed-phase HPLC methods often fail when applied to primary amine hydrochlorides, resulting in severe peak tailing, retention time instability, and the notorious phenomenon of "split peaks." This application note provides a self-validating, step-by-step protocol designed to overcome these challenges through precise buffer selection and stationary phase optimization.

Mechanistic Insights & Methodological Rationale

As a Senior Application Scientist, it is critical to understand why a method works, rather than just executing it. The experimental choices in this protocol are grounded in the physicochemical behavior of amine salts in solution.

The "Split Peak" Phenomenon in Hydrochloride Salts

A common pitfall when analyzing aromatic amine hydrochloride salts is the sudden appearance of two distinct peaks with identical UV spectra. This is rarely an impurity; rather, it is a chromatographic artifact caused by insufficient buffer capacity[2]. When the hydrochloride salt is injected, the HCl dissociates. If the mobile phase cannot immediately neutralize this localized acidic zone, the analyte experiences an uneven pH profile within the column. This creates two distinct ionization states of the amine traveling at different velocities, splitting the peak. Solution: We utilize a high-capacity 30 mM ammonium acetate buffer to override the local pH shift caused by the HCl salt, ensuring the amine remains in a single, uniform state throughout the run[3].

Silanol Interactions and Peak Tailing

Primary amines are notorious for acting as strong Lewis bases, interacting with residual, unreacted silanols (Lewis acids) on standard silica-based C18 columns. This secondary interaction causes severe peak tailing. Solution: The method mandates the use of a highly end-capped, high-purity silica column (e.g., COSMOSIL 5 C18-MS-II or Waters XBridge)[3]. The pH is carefully adjusted to 6.4, which suppresses silanol ionization while keeping the amine sufficiently ion-paired for retention.

Sample Diluent Mismatch

Dissolving the sample in 100% organic solvent or pure water can lead to solvent-mismatch-induced band broadening. Solution: The protocol requires the sample to be dissolved directly in the initial mobile phase composition, acting as a self-validating step to ensure peak symmetry from the moment of injection.

HPLC method development workflow for amine hydrochloride salts.

Mechanism of peak splitting in amine HCl salts due to low buffer capacity.

Chromatographic Conditions & Data Presentation

Table 1: HPLC System Parameters

| Parameter | Specification |

| Column | COSMOSIL 5 C18-MS-II (150 mm × 4.6 mm, 5 µm) or equivalent end-capped C18 |

| Mobile Phase A | 30 mM Ammonium Acetate in Ultrapure Water, adjusted to pH 6.4 with Acetic Acid |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection (UV) | 245 nm (Optimal for brominated benzoxazole core) |

| Diluent | Mobile Phase A : Mobile Phase B (95:5, v/v) |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.0 | 95 | 5 | Initial |

| 2.0 | 95 | 5 | Isocratic hold |

| 10.0 | 40 | 60 | Linear gradient |

| 15.0 | 10 | 90 | Linear gradient |

| 18.0 | 10 | 90 | Column wash |

| 18.1 | 95 | 5 | Return to initial |

| 25.0 | 95 | 5 | Re-equilibration |

Step-by-Step Experimental Protocol

Phase 1: Reagent and Buffer Preparation

-

Prepare 30 mM Ammonium Acetate Buffer (Mobile Phase A):

-

Weigh accurately 2.31 g of Ammonium Acetate (LC-MS or HPLC grade).

-

Dissolve in 1000 mL of Ultrapure water (18.2 MΩ·cm).

-

Add glacial acetic acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 6.40.

-

Filter through a 0.22 µm hydrophilic PTFE or nylon membrane filter.

-

-

Prepare Mobile Phase B:

-

Use 1000 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

-

-

Prepare Diluent:

-

Mix 950 mL of Mobile Phase A and 50 mL of Mobile Phase B.

-

Phase 2: Standard Preparation

-

Stock Solution (1.0 mg/mL):

-

Accurately weigh 10.0 mg of (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride reference standard into a 10 mL volumetric flask.

-

Add 7 mL of Diluent. Sonicate for 5 minutes until fully dissolved (the salt form is highly soluble in aqueous buffers).

-

Make up to volume with Diluent and mix well.

-

-

Working Standard Solution (100 µg/mL):

-

Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with Diluent and vortex to mix.

-

Phase 3: System Equilibration & Execution

-

Purge all HPLC lines with their respective mobile phases.

-

Install the end-capped C18 column and set the column oven to 35 °C.

-

Pump the initial gradient composition (95% A / 5% B) at 1.0 mL/min for at least 20 column volumes (~30 minutes) to ensure the stationary phase is fully saturated with the ammonium acetate buffer. Critical step: Failure to equilibrate fully will result in shifting retention times for the amine.

-

Execute the sequence:

-

Blank (Diluent) - 1 injection

-

System Suitability Standard (Working Standard) - 5 consecutive injections

-

Sample Solutions - As required

-

Bracketing Standard - 1 injection

-

System Suitability & Troubleshooting

To ensure the method is self-validating, the following system suitability criteria must be met before sample analysis begins.

Table 3: System Suitability Specifications

| Parameter | Acceptance Criteria | Rationale |

| Retention Time (Rt) | ~8.5 ± 0.2 min | Verifies proper column equilibration. |

| Tailing Factor (Tf) | ≤ 1.5 | Confirms successful suppression of silanol interactions. |

| Theoretical Plates (N) | ≥ 5000 | Ensures column efficiency and peak sharpness. |

| %RSD of Peak Area | ≤ 2.0% (n=5) | Validates injection precision and method stability. |

Troubleshooting Guide:

-

Observation: The main peak splits into two peaks with identical UV spectra.

-

Root Cause: Buffer depletion within the injection band[2].

-

Action: Verify the pH of Mobile Phase A. Reduce the injection volume from 10 µL to 5 µL to lower the localized HCl load on the column.

-

-

Observation: Severe peak tailing (Tf > 2.0).

-

Root Cause: Secondary interactions with silanols.

-

Action: Ensure an end-capped column is being used. Older columns may have lost their end-capping; replace the column.

-

References

-

Chen, T., Tao, Y., Cao, X., et al. "Development of an HPLC method for the determination of amines in a leukemia mouse model". Analytical Methods (RSC Publishing), 2025, 17, 8799-8809. URL:[Link]

-

Chromatography Forum Contributors. "Amine hydrochloride in HPLC - Discussion on peak splitting and buffer capacity". Chromatography Forum, 2004. URL: [Link]

-

El Alami, A., et al. "Review of synthesis process of benzoxazole and benzothiazole derivatives". Synthetic Communications (via ResearchGate), 2024. URL:[Link]

Sources

Application Notes and Protocols for In-Vivo Dosing of (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

Introduction: Navigating the Preclinical Path of a Novel Benzoxazole Derivative

(5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride, a member of the biologically active benzoxazole class of compounds, presents a promising scaffold for therapeutic development. Benzoxazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The successful translation of this promising molecule from in-vitro discovery to clinical application hinges on rigorous and well-designed in-vivo preclinical studies.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential protocols and considerations for establishing safe and efficacious in-vivo dosing regimens for (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride.

At the heart of any successful in-vivo study is a meticulously planned protocol that accounts for the compound's physicochemical properties, the selection of an appropriate animal model, and the specific research question being addressed.[6][7][8] This guide is structured to provide not just a series of steps, but the underlying scientific rationale to empower researchers to make informed decisions throughout their preclinical program. We will delve into the critical aspects of formulation, dose-range finding, and the design of pharmacokinetic, pharmacodynamic, and efficacy studies.

Section 1: Pre-formulation and Formulation Development: The Foundation of Reliable Dosing

The journey to an effective in-vivo study begins with a thorough understanding of the test article's physicochemical properties.[9] For (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride (Synonyms: (5-bromobenzo[d]oxazol-2-yl)methanamine hydrochloride; CAS Number: 1803588-27-3), a comprehensive characterization is the first critical step.[10]

Physicochemical Characterization

A summary of essential preclinical data that should be established prior to in-vivo administration is presented below.

| Parameter | Description | Importance for In-Vivo Studies |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | Essential for calculating molar concentrations and dose preparations. |

| Solubility | The ability of the compound to dissolve in various solvents. | Dictates the choice of vehicle for formulation and the maximum achievable concentration. |

| pKa | The acid dissociation constant. | Influences solubility at different physiological pH values and potential for precipitation upon injection. |

| LogP/LogD | The partition coefficient, indicating lipophilicity. | Provides insights into membrane permeability, absorption, and distribution. |

| In-vitro IC50/EC50 | The concentration for 50% maximal inhibitory or effective response in a relevant assay. | A starting point for estimating the initial dose range for in-vivo studies.[11] |

| In-vitro Cytotoxicity (CC50) | The concentration that causes 50% cell death. | Informs the upper limit for initial dose-range finding studies to avoid overt toxicity. |

Vehicle Selection and Formulation

The choice of an appropriate vehicle is paramount for ensuring the compound is delivered in a soluble, stable, and non-toxic manner.[12] Based on the anticipated physicochemical properties of a hydrochloride salt, initial solubility screening should be conducted in commonly used preclinical vehicles.

Recommended Vehicle Screening Cascade:

-

Aqueous Vehicles:

-

Sterile Water for Injection

-

0.9% Saline

-

Phosphate-Buffered Saline (PBS)

-

-

Co-solvents (if aqueous solubility is limited):

-

5-10% DMSO in saline

-

5-10% Ethanol in saline

-

Polyethylene glycol 300/400 (PEG300/400)

-

-

Surfactant-based Vehicles (for poorly soluble compounds):

-

5-10% Tween® 80 in saline

-

5-10% Cremophor® EL in saline

-

Protocol 1: Small-Scale Solubility Assessment

-

Weigh 1-5 mg of (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride into a clear glass vial.

-

Add a small, precise volume of the test vehicle (e.g., 100 µL).

-

Vortex for 1-2 minutes.

-

Visually inspect for complete dissolution.

-

If not dissolved, add incremental volumes of the vehicle, vortexing after each addition, until the compound is fully dissolved or the maximum desired volume is reached.

-

Document the final concentration.

-

Assess the physical stability of the resulting solution at room temperature and 4°C for at least 24 hours, observing for any precipitation.

Section 2: In-Vivo Study Design: A Stepwise Approach

A logical progression of in-vivo studies is crucial for building a comprehensive understanding of the compound's behavior and therapeutic potential. The following workflow outlines the key stages.

Caption: A typical workflow for in-vivo characterization of a novel compound.

Maximum Tolerated Dose (MTD) Study

The MTD study is the foundational in-vivo experiment to determine the highest dose that can be administered without causing unacceptable toxicity.[11]

Protocol 2: Acute MTD Study in Mice

-

Animal Model: C57BL/6 mice, 8-10 weeks old, male and female groups.[13]

-

Acclimatization: Minimum of 7 days in the facility prior to dosing.[12]

-

Group Allocation: 5 groups (n=3-5 per sex per group): Vehicle control and four escalating dose groups.

-

Dose Selection: Start with a low dose estimated from in-vitro cytotoxicity data and escalate by a factor of 2-3 for subsequent groups.

-

Dose Administration: Single administration via the intended clinical route (e.g., intravenous, oral gavage).

-

Monitoring:

-

Clinical signs of toxicity (e.g., changes in posture, activity, breathing) observed continuously for the first 4 hours post-dose, then daily for 14 days.

-

Body weight recorded daily.[14]

-

Endpoint: A dose causing >15-20% body weight loss or significant clinical signs of distress is typically considered the MTD.

-

Pharmacokinetic (PK) Study

A PK study characterizes the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is vital for determining the dosing frequency.[11]

Protocol 3: Single-Dose PK Study in Mice

-

Animal Model: C57BL/6 mice, 8-10 weeks old, male.

-

Group Allocation: Two groups (n=3-4 per group): Intravenous (IV) and Oral (PO) administration.

-

Dose Selection: A single, well-tolerated dose below the MTD (e.g., 1/3 to 1/2 of the MTD).

-

Dose Administration:

-

IV group: Single bolus injection into the lateral tail vein.

-

PO group: Single dose via oral gavage.

-

-

Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.

-

Analysis:

-

Process blood to plasma and store at -80°C.

-

Quantify the concentration of (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride in plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

-

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Efficacy Studies

Efficacy studies are designed to test the therapeutic benefit of the compound in a relevant animal model of disease. The choice of model is critical and should mimic the human condition as closely as possible.[6][13]

Protocol 4: General Efficacy Study Design

-

Animal Model Selection: Choose a model that reflects the intended therapeutic indication. For a compound with potential anticancer activity, this could be a xenograft model where human cancer cells are implanted into immunocompromised mice.[13]

-

Group Allocation:

-

Vehicle Control

-

Positive Control (standard-of-care drug, if available)

-

Multiple dose groups of (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride (e.g., low, medium, and high doses below the MTD).

-

-

Dosing Regimen: The dose levels and frequency should be informed by the MTD and PK studies.[11]

-

Efficacy Endpoints: Measure relevant outcomes at predetermined time points. For an anticancer study, this could include:

-

Tumor volume measurements

-

Animal survival

-

Biomarker analysis in tumor tissue

-

-

Data Analysis: Compare the outcomes between the treatment and control groups using appropriate statistical methods.

Section 3: Safety and Handling

(5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10][15]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

-

Handle the compound in a well-ventilated area or a chemical fume hood.[17]

-

Avoid inhalation of dust and contact with skin and eyes.[17][18]

-

In case of contact, rinse the affected area thoroughly with water.[16][19]

Conclusion

The in-vivo evaluation of (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride requires a systematic and scientifically driven approach. The protocols and guidelines presented in this document provide a robust framework for researchers to establish a safe and effective dosing strategy. By carefully considering the compound's properties, selecting appropriate animal models, and adhering to a logical progression of studies, the preclinical development of this promising compound can be significantly advanced. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

- HuaTeng. (2025, November 14). Selecting Animal Models: A Guide for Biomedical Research Success.

- PMC. (2022, April 14).

- PubMed. (2019, September 15). In vivo models and decision trees for formulation development in early drug development: A review of current practices and recommendations for biopharmaceutical development.

- Sygnature Discovery.

- Benchchem.

- ResearchGate. In vivo Models and Decision Trees for Formulation Development in Early Drug Development: A Review of Current Practices and Recommendations for Biopharmaceutical Development | Request PDF.

- EUP

- Benchchem.

- Taylor & Francis. (2021, September 3). How necessary are animal models for modern drug discovery?

- Taylor & Francis. (2009, July 10).

- PMC - NIH.

- ResearchGate.

- PMC - NIH. General Principles of Preclinical Study Design.

- PMC. Role of animal models in biomedical research: a review.

- SGS.

- MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.

- Preprints.org. (2023, August 22). Designing an In Vivo Preclinical Research Study.

- NCL. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.

- Fisher Scientific.

- Fisher Scientific.

- Sigma-Aldrich. (5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride.

- NCBI Bookshelf. (2012, May 1). In Vivo Assay Guidelines - Assay Guidance Manual.

- Fisher Scientific.

- Cayman Chemical. (2025, July 10).

- NIH's Seed. Regulatory Knowledge Guide for Small Molecules.

- Smolecule. (2024, August 10). (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine.

- Tokyo Chemical Industry. (2025, January 30).

- AMERICAN ELEMENTS®.

- Fluorochem. (5-BROMO-1,3-THIAZOL-2-YL)METHANAMINE.

- Journal of Drug Delivery and Therapeutics. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.

- Medicine Science. (2022, April 27). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines.

- NextSDS. (5-bromo-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride.

- Amazon AWS. benzoxazol-2-yl)

- PMC. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents.

- PMC. Benzisoxazole: a privileged scaffold for medicinal chemistry.

- PubMed. (2019, July 15). Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands.

Sources

- 1. Buy (5-Bromo-1-methyl-1h-benzo[d]imidazol-2-yl)methanamine [smolecule.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. tandfonline.com [tandfonline.com]

- 5. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. toolbox.eupati.eu [toolbox.eupati.eu]

- 8. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride | 1803588-27-3 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Selecting Animal Models: A Guide for Biomedical Research Success | HuaTeng Biotechnology [en.htscience.com]

- 14. tandfonline.com [tandfonline.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.fi [fishersci.fi]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

Application Note: Cellular Assay Preparation and Baseline Cytotoxicity Screening for (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

Executive Summary & Scientific Rationale

(5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride (CAS: 1803588-27-3) is a highly versatile synthetic building block. The benzoxazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobials, and proteostasis regulators. The presence of the bromine atom enables palladium-catalyzed cross-coupling reactions, while the primary amine facilitates rapid amide bond formation.

When advancing this compound—or its immediate synthetic derivatives—into biological evaluation, establishing baseline cellular permeability and cytotoxicity is paramount. This application note details the rigorous preparation of this small molecule for in vitro testing and outlines a self-validating, ATP-based luminescence assay to determine its IC50 (half-maximal inhibitory concentration).

Compound Handling and the Causality of Solvent Selection

Although the hydrochloride salt form imparts a degree of aqueous solubility, preparing screening compounds directly in aqueous media is a critical error in assay development. Small molecule libraries and synthetic intermediates frequently exhibit unpredictable precipitation kinetics in complex, protein-rich culture media.

-

The DMSO Standard : To ensure complete dissolution, maintain compound stability, and standardize screening protocols, a 10 mM master stock must be prepared in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)[1].

-

Solvent Toxicity Mitigation : Mammalian cell lines exhibit varying sensitivities to DMSO. Exceeding 0.1% (v/v) final DMSO concentration can induce osmotic stress, alter membrane permeability, and independently reduce cell viability[2]. Therefore, the dilution protocol described below is engineered to maintain a constant 0.1% DMSO concentration across all dose-response wells, isolating the pharmacological effect of the benzoxazole derivative from solvent-induced artifacts.

Assay Methodology: The CellTiter-Glo System

To evaluate the cellular impact of the compound, we employ the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Mechanistic Advantage : Unlike tetrazolium-based assays (MTT/MTS) which rely on enzymatic reduction and can be confounded by redox-active small molecules or colored compounds, CellTiter-Glo directly quantifies intracellular ATP[3]. ATP is a universal indicator of metabolically active cells; its concentration is directly proportional to the number of viable cells in culture[4].

-

Homogeneous Format : The assay utilizes a proprietary thermostable luciferase (Ultra-Glo™) in an "add-mix-measure" format, causing immediate cell lysis and generating a stable luminescent signal with a half-life exceeding five hours[5][6]. This eliminates washing steps that could dislodge loosely adherent apoptotic cells, preserving data integrity.

Experimental Protocols

Compound Preparation & Serial Dilution

Self-Validating Principle: A constant vehicle concentration must be maintained to prevent false positives. We utilize an intermediate dilution plate method.

-

Master Stock : Dissolve 2.63 mg of (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride in 1.0 mL of anhydrous DMSO to yield a 10 mM stock. Store aliquots at -20°C in the dark[1].

-

100X Intermediate Plate (in 100% DMSO) : Perform a 3-fold serial dilution of the 10 mM stock in 100% DMSO. This generates a concentration gradient (e.g., 10 mM, 3.33 mM, 1.11 mM) where every well contains 100% DMSO.

-

10X Aqueous Plate (in Culture Media) : Transfer 10 µL from the 100X plate into 90 µL of complete culture media. This creates a 10X concentrated compound solution in 10% DMSO.

-

Final Treatment : Add 10 µL of the 10X solution to 90 µL of pre-seeded cells. The final top concentration is 10 µM in 0.1% DMSO[2].

Cell Seeding and Treatment

-

Harvest exponentially growing cells (e.g., HEK293T or HepG2) and resuspend in complete media (e.g., DMEM + 10% FBS).

-

Seed 5,000 cells/well in 90 µL of media into a 96-well opaque-walled plate.

-

Include the following Self-Validating Controls :

-

Vehicle Control: Cells treated with 0.1% DMSO (Defines 100% viability baseline).

-

Positive Control: Cells treated with 1 µM Staurosporine (Validates maximum assay response and dynamic range)[7].

-

Background Control: 100 µL media only + CellTiter-Glo reagent (Defines background luminescence to be subtracted).

-

-

Incubate plates at 37°C, 5% CO2 for 48 to 72 hours.

Viability Measurement

-

Equilibrate the cell plate and the CellTiter-Glo Reagent to room temperature for 30 minutes to ensure uniform enzymatic activity[5].

-

Add 100 µL of CellTiter-Glo Reagent to each well (1:1 ratio with culture volume)[6].

-

Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal[3][8].

-

Record luminescence using a microplate reader (integration time 0.5–1.0 second/well).

Data Visualization & Tables

Table 1: Physicochemical Properties & Stock Parameters

| Parameter | Value |

|---|---|

| Compound Name | (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride |

| CAS Number | 1803588-27-3 |

| Molecular Formula | C8H8BrClN2O |

| Molecular Weight | ~263.52 g/mol |

| Primary Solvent | Anhydrous DMSO |

| Storage Temperature | -20°C (Desiccated, protected from light) |

Table 2: 96-Well Plate Assay Setup (Volumes per well)

| Component | Volume | Final Concentration / State |

|---|---|---|

| Cultured Cells | 90 µL | 5,000 cells/well |

| Compound (10X) | 10 µL | Top Dose: 10 µM (0.1% DMSO) |

| Vehicle Control | 10 µL | 0.1% DMSO |

| Positive Control | 10 µL | 1 µM Staurosporine |

| CellTiter-Glo Reagent | 100 µL | 1X (Lysis & Luminescence) |

Fig 1: Workflow for preparation and cellular screening of the benzoxazole building block.

References

-

Sigma-Aldrich . "(5-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride | 1803588-27-3." Sigma-Aldrich Product Catalog.

-

News-Medical.Net . "CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture." News-Medical. 8

-

RE-Place . "ATP cell viability assay." RE-Place Database. 3

-

Promega Corporation . "CellTiter-Glo® Luminescent Cell Viability Assay." Promega. 4

-

Promega Corporation . "CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412." Promega Technical Resources. 5

-

Promega Corporation . "CellTiter-Glo® Luminescent Cell Viability Assay Protocol." Promega Protocols. 6

-

Srivastava, V., et al. "Cell-Based Small-Molecule Screening Identifying Proteostasis Regulators Enhancing Factor VIII Missense Mutant Secretion." Biomolecules, MDPI. 1

-

Pauklin, S., et al. "Phenotypic Screen Identifies a Small Molecule Modulating ERK2 and Promoting Stem Cell Proliferation." Frontiers in Cell and Developmental Biology. 7

-

Simon, J. M., et al. "High-throughput small molecule screen identifies inhibitors of aberrant chromatin accessibility." PNAS. 2

Sources

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. ATP cell viability assay | RE-Place [re-place.be]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 5. promega.com [promega.com]

- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [france.promega.com]

- 7. Frontiers | Phenotypic Screen Identifies a Small Molecule Modulating ERK2 and Promoting Stem Cell Proliferation [frontiersin.org]

- 8. news-medical.net [news-medical.net]

Technical Support Center: Troubleshooting (5-Bromo-1,3-benzoxazol-2-yl)methanamine Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical vulnerabilities of (5-Bromo-1,3-benzoxazol-2-yl)methanamine .

This molecule presents a dual-challenge during storage and handling: it contains a benzoxazole ring that is sensitive to hydrolytic cleavage, and a primary methanamine group that is highly reactive toward atmospheric carbon dioxide and oxidative conditions. Understanding the causality behind these degradation pathways is critical for maintaining compound integrity in your assays and drug development pipelines.

Part 1: Diagnostic FAQs – Identifying the Root Cause

Q1: My LC-MS analysis shows a major impurity with a mass shift of +44 Da. What happened to my compound? A1: This is the classic signature of carbamate formation . When stored as a freebase and exposed to ambient air, the primary amine group acts as a nucleophile, attacking atmospheric carbon dioxide (CO2) to form an alkyl-ammonium carbamate[1],[2]. If subjected to heat, these carbamates can further dehydrate into irreversible urea linkages[2]. To prevent this, the compound should always be stored as its hydrochloride salt (CAS 1803588-27-3)[3].

Q2: I dissolved the compound in a basic buffer (pH 9.0) for a weekend assay, and now I see multiple new peaks. Why is it unstable in solution? A2: You are observing benzoxazole ring hydrolysis . The oxazole ring has lower aromatic stability compared to thiazole or imidazole rings, making the polar carbiminyl bond highly susceptible to nucleophilic attack by water or hydroxide ions[4],[5]. This ring-opening reaction typically yields 2-amino-4-bromophenol and a glycine derivative[4],[6]. Solutions should be prepared fresh, ideally in slightly acidic to neutral pH buffers, and never stored long-term in aqueous conditions.

Q3: The powder has changed from off-white to a yellowish-brown color over the past six months. Is it still usable? A3: Color changes indicate oxidative degradation of the primary amine or photodegradation of the aryl bromide moiety. Primary amines are prone to oxidation, and the presence of the bromine atom at the 5-position makes the aromatic system susceptible to UV-induced radical reactions. You must re-purify the compound. Future storage must be in amber vials under an inert atmosphere (Argon or Nitrogen).

Part 2: Mechanistic Pathways & Visualization

To effectively troubleshoot, we must visualize the exact chemical mechanisms causing the degradation.

Pathway A: Benzoxazole Ring Hydrolysis

The hydrolytic process proceeds via nucleophilic attack on the C2 position of the benzoxazole ring, forming an intermediate 2-hydroxy-benzoxazoline before complete ring cleavage[5],[6].

Benzoxazole ring hydrolysis pathway under aqueous acidic/basic conditions.

Pathway B: Amine-CO2 Carbamate Formation

The reversible reaction of CO2 with primary amines forms a zwitterion intermediate, which then undergoes proton transfer to form a stable carbamate[1],[7].

Atmospheric CO2-induced degradation of primary amines to carbamates and ureas.

Part 3: Quantitative Data & Diagnostic Signatures

Use the following table to cross-reference your analytical data with the suspected degradation pathway.

| Degradation Vector | Environmental Trigger | Analytical Signature (LC-MS/NMR) | Prevention Strategy |

| Carbamate Formation | Atmospheric CO2, moisture | +44 Da mass shift; Broadening of NH2 protons in 1H-NMR | Store as HCl salt; backfill vial with Argon[3],[1]. |

| Urea Formation | Heat + CO2 exposure | +26 Da mass shift (loss of H2O from carbamate dimer) | Avoid thermal evaporation of freebase solutions[2]. |

| Ring Hydrolysis | Aqueous solutions (pH < 4 or pH > 8) | Appearance of 2-amino-4-bromophenol (m/z ~188); Loss of benzoxazole UV absorbance | Prepare solutions fresh; use pH 6.0-7.0 buffers[4],[5]. |

| Photodegradation | UV / Ambient Light | Debromination (-78 Da); Complex polymeric baseline | Store in amber vials at -20°C[4]. |

Part 4: Experimental Protocols for Recovery and Storage

To ensure the scientific integrity of your assays, implement the following self-validating protocols for handling and recovering the compound.

Protocol 1: Preparation of Stable Stock Solutions

Causality: Dissolving the freebase in unbuffered, non-degassed solvents accelerates both carbamate formation and hydrolysis. Converting to or maintaining the hydrochloride salt protonates the amine, eliminating its nucleophilicity.

-

Equilibration: Remove the compound vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes before opening. Reasoning: Prevents condensation of atmospheric moisture, which initiates hydrolysis.

-

Solvent Preparation: Use anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO). Degas the DMSO by sparging with Argon for 15 minutes to remove dissolved CO2 and O2.

-

Dissolution: Dissolve the (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride powder to a concentration of 10 mM.

-

Aliquotting: Immediately divide the stock into single-use aliquots (e.g., 50 µL) in opaque, low-bind microcentrifuge tubes.

-

Storage: Flash-freeze aliquots in liquid nitrogen and store at -80°C. Do not subject to freeze-thaw cycles.

Protocol 2: Reversal of Carbamate Degradation (Freebase Recovery)

Causality: Carbamate formation is a reversible equilibrium[1]. By applying mild heat under an inert, CO2-free atmosphere, the carbamate can be decarboxylated back to the primary amine.

-

Solubilization: Dissolve the degraded sample in anhydrous methanol.

-

Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise while stirring at 0°C. Reasoning: The acid shifts the equilibrium, protonating the amine as it releases CO2, trapping it as the stable HCl salt.

-

Degassing: Sparge the solution continuously with Nitrogen or Argon gas for 30 minutes at room temperature to drive off the liberated CO2 gas.

-

Precipitation: Add cold diethyl ether to precipitate the recovered (5-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride.

-

Validation: Centrifuge, decant the supernatant, and dry the pellet under a high vacuum. Verify recovery via LC-MS (ensure the +44 Da peak is eliminated).

References

-

ResearchGate. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Available at:[Link]

-

Holmes, G. A., et al. (2006). Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. Journal of Materials Science. Available at: [Link]

-

ResearchGate. Hydrolysis pathway for 2-phenylbenzoxazole. Available at: [Link]

-

MDPI. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Available at:[Link]

-

NIH. (2012). CO2-induced degradation of amine-containing adsorbents: reaction products and pathways. Available at: [Link]

-

ACS Publications. (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. Available at: [Link]